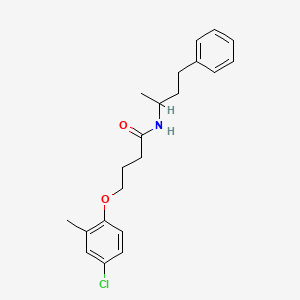
4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutan-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutan-2-yl)butanamide is an organic compound characterized by its complex structure, which includes a chlorinated phenoxy group and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutan-2-yl)butanamide typically involves multiple steps:
-
Formation of the Phenoxy Intermediate: : The initial step involves the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.
-
Etherification: : The chlorinated phenol is then reacted with 4-bromobutanol in the presence of a base like potassium carbonate to form 4-(4-chloro-2-methylphenoxy)butanol.
-
Amidation: : The final step involves the reaction of 4-(4-chloro-2-methylphenoxy)butanol with 4-phenylbutan-2-amine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutan-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenyl and phenoxy groups can be oxidized under strong oxidative conditions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the phenoxy group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutan-2-yl)butanamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and phenylbutanamide groups could facilitate binding to hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenoxy)-N-(4-phenylbutan-2-yl)butanamide: Similar structure but lacks the methyl group on the phenoxy ring.
4-(4-methylphenoxy)-N-(4-phenylbutan-2-yl)butanamide: Similar structure but lacks the chlorine atom on the phenoxy ring.
4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutan-2-yl)pentanamide: Similar structure but with a longer carbon chain in the amide moiety.
Uniqueness
4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutan-2-yl)butanamide is unique due to the presence of both the chlorine and methyl groups on the phenoxy ring, which can influence its reactivity and binding properties. This combination of substituents may enhance its biological activity or alter its physical properties compared to similar compounds.
Properties
Molecular Formula |
C21H26ClNO2 |
|---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutan-2-yl)butanamide |
InChI |
InChI=1S/C21H26ClNO2/c1-16-15-19(22)12-13-20(16)25-14-6-9-21(24)23-17(2)10-11-18-7-4-3-5-8-18/h3-5,7-8,12-13,15,17H,6,9-11,14H2,1-2H3,(H,23,24) |
InChI Key |
AQLRTFGUYZYJQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC(C)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-bis[2-(3-chlorophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B10976619.png)
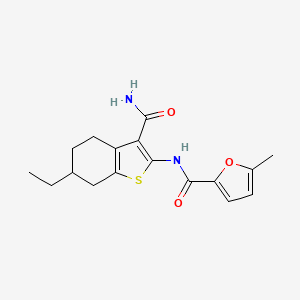
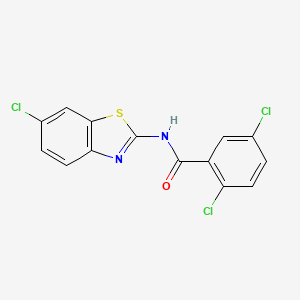
![N-[4-(methylsulfanyl)benzyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10976647.png)
![Propan-2-yl 4-cyano-5-{[(4-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B10976651.png)
![N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2,4-dimethoxybenzamide](/img/structure/B10976655.png)
![Methyl 2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzoate](/img/structure/B10976659.png)
![N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10976661.png)
![Propan-1-one, 1-[2,5-dimethyl-4-(3-phenylpropionyl)piperazin-1-yl]-3-phenyl-](/img/structure/B10976667.png)
![N-[4-(propan-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B10976673.png)
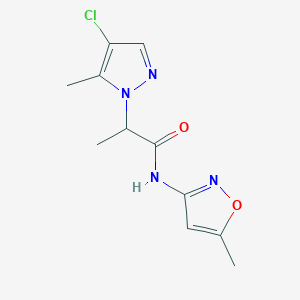
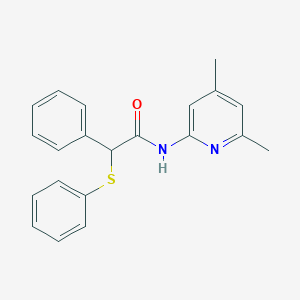
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(morpholin-4-yl)furan-2-carboxamide](/img/structure/B10976710.png)
![(4-Butylpiperazin-1-yl)(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)methanone](/img/structure/B10976717.png)
